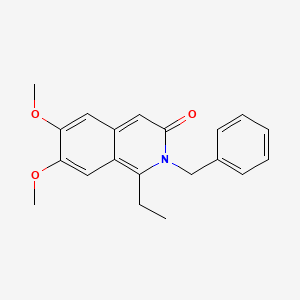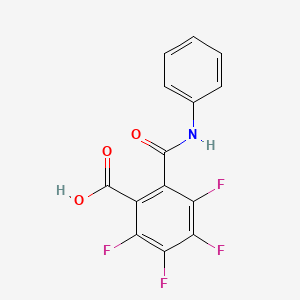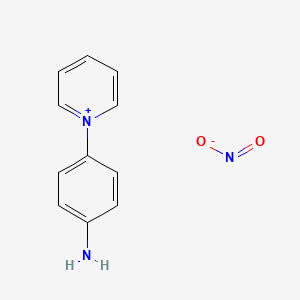![molecular formula C28H62N2O3Si B12575350 N-[24-(Trimethoxysilyl)tetracosyl]methanediamine CAS No. 188548-63-2](/img/structure/B12575350.png)
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine is a specialized organosilane compound characterized by the presence of a long alkyl chain and a trimethoxysilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[24-(Trimethoxysilyl)tetracosyl]methanediamine typically involves the reaction of a long-chain alkylamine with a trimethoxysilane derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. Common solvents used in this synthesis include toluene or hexane, and the reaction may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous or humid environments.
Condensation: Catalyzed by acids or bases, often in the presence of heat.
Substitution: Requires suitable electrophiles and may be catalyzed by acids or bases.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane networks.
Substitution: Yields substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine has a wide range of applications in scientific research:
Materials Science: Used as a surface modifier to enhance the properties of materials such as polymers and composites.
Biology: Employed in the functionalization of biomolecules for improved stability and bioactivity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings to improve adhesion and durability.
Mecanismo De Acción
The mechanism of action of N-[24-(Trimethoxysilyl)tetracosyl]methanediamine involves the interaction of its functional groups with various molecular targets. The trimethoxysilyl group can form strong bonds with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The long alkyl chain provides hydrophobic properties, which can influence the compound’s interaction with other molecules and surfaces.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Trimethoxysilylpropyl)ethylenediamine triacetic acid trisodium salt
- 3-(Trimethoxysilyl)propylamine
- N-(Trimethoxysilylpropyl)diethylenetriamine
Uniqueness
N-[24-(Trimethoxysilyl)tetracosyl]methanediamine is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to modify surfaces. This differentiates it from other organosilanes that may have shorter alkyl chains or different functional groups, leading to varied applications and properties.
Propiedades
Número CAS |
188548-63-2 |
|---|---|
Fórmula molecular |
C28H62N2O3Si |
Peso molecular |
502.9 g/mol |
Nombre IUPAC |
N'-(24-trimethoxysilyltetracosyl)methanediamine |
InChI |
InChI=1S/C28H62N2O3Si/c1-31-34(32-2,33-3)27-25-23-21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-24-26-30-28-29/h30H,4-29H2,1-3H3 |
Clave InChI |
SMTVLVIPDKNSIS-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CCCCCCCCCCCCCCCCCCCCCCCCNCN)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)

![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)

![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)



![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
